molecular formula C24H24ClN3O3 B11336855 N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Cat. No.: B11336855
M. Wt: 437.9 g/mol
InChI Key: COGUNWOPEMVFSJ-UHFFFAOYSA-N
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Description

N-({1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a furan ring, and a chlorinated phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives.

    Attachment of the Chlorinated Phenoxypropyl Group: This step involves the reaction of the benzodiazole intermediate with 4-chloro-3-methylphenol and a suitable propylating agent under basic conditions.

    Introduction of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the intermediate with furan-2-carboxylic acid or its derivatives, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) on the benzodiazole can be reduced to an amine.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and KMnO4.

    Reduction: Reducing agents like SnCl2 or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-({1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[3-(4-BROMO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE
  • N-({1-[3-(4-FLUORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE

Uniqueness

The uniqueness of N-({1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated phenoxy group, in particular, may enhance its reactivity and interaction with biological targets compared to its brominated or fluorinated analogs.

Properties

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C24H24ClN3O3/c1-17-15-18(10-11-19(17)25)30-14-6-12-28-21-8-4-3-7-20(21)26-23(28)16-27(2)24(29)22-9-5-13-31-22/h3-5,7-11,13,15H,6,12,14,16H2,1-2H3

InChI Key

COGUNWOPEMVFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)Cl

Origin of Product

United States

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